5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene
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Overview
Description
5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene is an organic compound characterized by the presence of an allyl group, two fluorine atoms, and an isopentyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzene ring: The initial step involves the preparation of a benzene ring with the desired substituents.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using allyl halides and a suitable base.
Attachment of the isopentyloxy group: The isopentyloxy group can be introduced through an etherification reaction using isopentyl alcohol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Lithium aluminum hydride (LAH), hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, suitable solvents, and catalysts.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, while the allyl and isopentyloxy groups may contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-1,3-difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopentyloxy group.
5-Allyl-1,3-difluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopentyloxy group.
5-Allyl-1,3-difluoro-2-propoxybenzene: Similar structure but with a propoxy group instead of an isopentyloxy group.
Uniqueness
5-Allyl-1,3-difluoro-2-(isopentyloxy)benzene is unique due to the presence of the isopentyloxy group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The combination of allyl, fluorine, and isopentyloxy groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1,3-difluoro-2-(3-methylbutoxy)-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2O/c1-4-5-11-8-12(15)14(13(16)9-11)17-7-6-10(2)3/h4,8-10H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICNPPQYPGAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)CC=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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